4-(aminomethyl)pyrimidin-2-amine dihydrochloride

Description

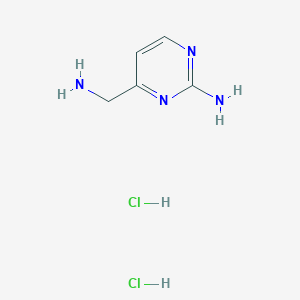

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(aminomethyl)pyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.2ClH/c6-3-4-1-2-8-5(7)9-4;;/h1-2H,3,6H2,(H2,7,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQOUBYRKTXLEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1CN)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171900-24-5 | |

| Record name | 4-(aminomethyl)pyrimidin-2-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathway Optimization for 4 Aminomethyl Pyrimidin 2 Amine Dihydrochloride

Foundational Synthetic Routes to the Pyrimidine (B1678525) Heterocyclic System

The construction of the pyrimidine ring is a fundamental step in the synthesis of 4-(aminomethyl)pyrimidin-2-amine (B3168498) dihydrochloride (B599025). Various classical and modern synthetic methodologies are employed to create this heterocyclic system.

Multi-component Reactions and Condensation Strategies for Core Formation

Multi-component reactions (MCRs) offer an efficient approach to the pyrimidine core by combining three or more reactants in a single step, thereby increasing atom economy and reducing waste. A common strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. wikipedia.org This approach is highly versatile, allowing for the introduction of various substituents on the pyrimidine ring.

For instance, the reaction of β-dicarbonyl compounds with amidines, ureas, or guanidines provides a direct route to 2-substituted pyrimidines, 2-pyrimidinones, and 2-aminopyrimidines, respectively. wikipedia.org The Biginelli reaction is another classic MCR that yields dihydropyrimidines, which can be subsequently oxidized to pyrimidines.

Recent advancements in this area include the use of sustainable and regioselective methods. One such method is an iridium-catalyzed multicomponent synthesis that utilizes amidines and up to three different alcohols. nih.govacs.orgacs.org This process proceeds through a series of condensation and dehydrogenation steps to form highly substituted pyrimidines with yields up to 93%. nih.govacs.orgacs.org The reaction is notable for its regioselectivity, which allows for the synthesis of unsymmetrically decorated pyrimidines. nih.govacs.org

| Reaction Type | Reactants | Product | Key Features |

| Principal Synthesis | β-Dicarbonyl compounds, N-C-N compounds (e.g., amidines, urea, guanidine) | 2-Substituted pyrimidines, 2-pyrimidinones, 2-aminopyrimidines | Versatile, widely used |

| Biginelli Reaction | β-Dicarbonyl compound, aldehyde, urea/thiourea | Dihydropyrimidines | MCR, good yields |

| Iridium-Catalyzed MCR | Amidines, up to three different alcohols | Highly substituted pyrimidines | Sustainable, regioselective, high yields |

Cyclization Reactions and Ring-Closing Approaches

Cyclization reactions provide an alternative pathway to the pyrimidine ring system. These methods typically involve the intramolecular condensation of a pre-formed linear precursor containing the necessary atoms to form the heterocyclic ring. For example, the reaction of N-vinyl and N-aryl amides with carbonitriles under electrophilic activation can produce pyrimidines. wikipedia.org Another approach involves the cyclocondensation of N-guanidinobenzylimines with enones to yield trifluoromethylpyrimidines. bu.edu.eg

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of various heterocyclic compounds, including pyrimidines, although it is less commonly employed than condensation strategies for simple pyrimidine synthesis.

Selective Introduction and Functional Group Interconversion of the Aminomethyl Moiety

Once the pyrimidine core is established, the next critical step is the introduction of the aminomethyl group at the 4-position. This can be achieved through various synthetic strategies, often involving functional group interconversions.

A common precursor for the aminomethyl group is a nitrile or a formyl group. For example, 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) can be synthesized and then reduced to afford 4-amino-5-aminomethyl-2-methylpyrimidine. acs.org This reduction can be accomplished using various hydrogenating agents.

Another strategy involves the direct aminomethylation of the pyrimidine ring. However, electrophilic substitution on the pyrimidine ring is generally less facile due to its electron-deficient nature and typically occurs at the 5-position. wikipedia.org Therefore, indirect methods are often preferred for introducing the aminomethyl group at other positions.

Functional group interconversions of existing substituents on the pyrimidine ring are also a viable approach. For example, a carboxylic acid or ester group at the desired position can be converted to an amide, which can then be reduced to the aminomethyl group.

Dihydrochloride Salt Formation and Salt Engineering Methodologies

The final step in the synthesis is the formation of the dihydrochloride salt of 4-(aminomethyl)pyrimidin-2-amine. This is typically achieved by treating a solution of the free base with hydrochloric acid. The formation of the dihydrochloride salt is important for improving the stability, solubility, and handling properties of the compound.

Salt engineering is a critical aspect of pharmaceutical development and can also be applied to industrial chemicals. The choice of the counter-ion can significantly impact the physicochemical properties of the final product. For 4-(aminomethyl)pyrimidin-2-amine, the dihydrochloride salt is a common and well-characterized form. The process involves dissolving the free base in a suitable solvent, such as ethanol (B145695) or isopropanol, and then adding a stoichiometric amount of hydrochloric acid, often as a solution in a solvent or as a gas. The resulting salt precipitates out of the solution and can be isolated by filtration.

Development and Optimization of Scalable Synthetic Processes

For the industrial production of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride, the development of a scalable, cost-effective, and safe synthetic process is paramount. This involves optimizing each step of the synthesis, from the choice of starting materials to the final isolation and purification of the product.

Key considerations for process optimization include:

Cost and availability of starting materials: Utilizing inexpensive and readily available starting materials is crucial for economic viability.

Process safety: Identifying and mitigating potential hazards associated with the reagents, intermediates, and reaction conditions is essential.

Environmental impact: Developing greener synthetic routes that minimize the use of hazardous solvents and reagents and reduce waste generation is a growing priority.

Ease of operation and purification: Simplifying work-up and purification procedures can significantly reduce production time and costs.

Investigation of Catalytic Systems and Reaction Conditions

The use of catalysts can significantly improve the efficiency and selectivity of synthetic transformations. In the context of pyrimidine synthesis, various catalytic systems have been investigated. As mentioned earlier, iridium-pincer complexes have been shown to be highly effective for the multicomponent synthesis of pyrimidines from alcohols and amidines. nih.govacs.orgacs.orgorganic-chemistry.org

Optimization of reaction conditions, such as temperature, pressure, solvent, and catalyst loading, is crucial for maximizing yield and minimizing side reactions. For instance, in a patented process for the synthesis of 2-alkyl-4-amino-5-formylaminomethylpyrimidines, the cyclization reaction temperature was optimized to be in the range of 40 to 45°C. epo.org The choice of base and its concentration can also have a significant impact on the reaction outcome. epo.org

| Parameter | Importance in Scalable Synthesis | Example of Optimization |

| Catalyst | Improves reaction rates and selectivity, can reduce energy consumption. | Use of iridium-pincer complexes for efficient pyrimidine synthesis. nih.govacs.orgacs.orgorganic-chemistry.org |

| Temperature | Affects reaction kinetics and selectivity; higher temperatures can lead to side products. | Optimization of cyclization temperature to 40-45°C to maximize yield. epo.org |

| Solvent | Influences reactant solubility, reaction rates, and product isolation. | Selection of appropriate solvents for reaction and salt formation. |

| Base | Can be crucial for deprotonation and catalysis in condensation reactions. | Use of catalytic amounts of a base in a cyclization step. epo.org |

Process Intensification Strategies and Continuous Flow Chemistry Approaches

The synthesis of pyrimidine derivatives, a critical class of compounds in the pharmaceutical industry, is increasingly benefiting from process intensification strategies. These approaches aim to develop safer, more efficient, and sustainable manufacturing processes. A key element of process intensification is the adoption of continuous flow chemistry, which offers significant advantages over traditional batch production methods, including enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, and the potential for automation and seamless integration of reaction and purification steps.

While specific research on the continuous flow synthesis of this compound is not extensively detailed in publicly available literature, a comprehensive study on the closely related compound, 5-(aminomethyl)-2-methylpyrimidin-4-amine (B11966), a key intermediate for Vitamin B1, provides a valuable case study. This research showcases a fully continuous flow process that exemplifies the principles of process intensification applicable to the synthesis of aminopyrimidines. researchgate.netacs.org

The first step involved the formation of an enamine intermediate. In a continuous flow setup, 2-cyanoacetamide (B1669375) and pyridine (B92270) were predissolved in dimethylformamide (DMF) and reacted with phosphoryl chloride (POCl₃) in a polytetrafluoroethylene (PTFE) coil reactor. The optimization of this step in a flow system is crucial for controlling the exothermic reaction and ensuring high conversion rates.

The second transformation was the cyclization reaction to form the pyrimidine ring. The enamine intermediate was reacted with acetamidine (B91507) in a Coflore® Agitated Cell Reactor (ACR). The use of an ACR is particularly advantageous for handling slurries and ensuring efficient mixing, which can be challenging in simple tubular reactors. The investigation into the effects of temperature, concentration, residence time, and agitation frequency allowed for the fine-tuning of the reaction conditions to maximize the yield of the desired 4-amino-2-methylpyrimidine-5-carbonitrile. acs.org

The final step was the continuous hydrogenation of the nitrile group to the aminomethyl group. This was achieved in a packed-bed reactor with a suitable catalyst. Continuous hydrogenation in flow reactors offers enhanced safety by minimizing the volume of hydrogen gas and flammable solvent at any given time, a significant advantage over large-scale batch hydrogenations.

The fully integrated continuous flow process for the synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine resulted in an impressive 84% total yield with a total residence time of 74 minutes and a throughput of 0.92 g/h. acs.org This highlights the potential for significant process intensification in the synthesis of aminopyrimidine derivatives.

The table below summarizes the optimized conditions and yields for each step in the continuous flow synthesis of the Vitamin B1 intermediate, 5-(aminomethyl)-2-methylpyrimidin-4-amine.

| Step | Reactants | Reactor Type | Key Parameters | Yield |

| 1. Enamine Formation | 2-Cyanoacetamide, Pyridine, DMF, POCl₃ | PTFE Coil Reactor | Temperature, Residence Time | 94% |

| 2. Cyclization | Enamine intermediate, Acetamidine | Coflore® ACR | Temperature, Concentration, Residence Time, Agitation Frequency | 90% |

| 3. Hydrogenation | 4-Amino-2-methylpyrimidine-5-carbonitrile | Packed-bed Reactor | H₂ pressure, Temperature, Flow rate | 99% |

This data is for the synthesis of the closely related compound, 5-(aminomethyl)-2-methylpyrimidin-4-amine. acs.org

Another relevant strategy in the continuous flow synthesis of 2-aminopyrimidines is the "catch-react-release" method. africacommons.net This technique utilizes solid-supported reagents to facilitate the synthesis and purification of the target molecules. In this approach, a precursor is first "caught" on a solid support within a column. Subsequent reagents are then passed through the column to effect the desired chemical transformations. Finally, the desired 2-aminopyrimidine (B69317) product is "released" from the solid support, often in a pure form, while byproducts remain bound to the resin. This method simplifies purification, reduces waste, and is well-suited for automation in a continuous flow system.

While the direct application of these specific flow chemistry paradigms to the synthesis of this compound has not been detailed, the principles and technologies are readily transferable. The advantages of enhanced safety, improved efficiency, and the potential for integrated, automated production make process intensification and continuous flow chemistry highly attractive for the manufacturing of this and other similar aminopyrimidine compounds.

Chemical Reactivity and Advanced Transformations of 4 Aminomethyl Pyrimidin 2 Amine Dihydrochloride

Derivatization Strategies at the Aminomethyl Functionality

The primary amine of the aminomethyl group serves as a key handle for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Amidation, Alkylation, and Acylation Reactions

The primary amine of the aminomethyl group readily undergoes standard transformations such as amidation, alkylation, and acylation. These reactions provide straightforward methods for introducing a wide array of functional groups, thereby modifying the compound's steric and electronic properties.

Amidation reactions, forming a stable amide bond, can be achieved by reacting the aminomethyl group with carboxylic acids, acid chlorides, or anhydrides. While direct amidation with carboxylic acids can be challenging, the use of coupling agents facilitates this transformation. More commonly, the reaction with more reactive acylating agents like acid chlorides or anhydrides proceeds efficiently. For instance, the reaction with benzoyl chloride would yield the corresponding N-benzoyl derivative.

Alkylation of the aminomethyl functionality can introduce alkyl or arylalkyl substituents. However, controlling the degree of alkylation to prevent the formation of secondary and tertiary amines can be a challenge. Self-limiting alkylation strategies, which have been explored for other primary amines, could potentially offer a solution for selective mono-alkylation.

Acylation is a highly efficient method for derivatizing the aminomethyl group. A variety of acylating agents can be employed, including acid chlorides and anhydrides. For example, reaction with acetic anhydride would yield the corresponding N-acetyl derivative. The choice of reaction conditions and acylating agent can influence the selectivity of the reaction, particularly in the presence of the 2-amino group on the pyrimidine (B1678525) ring.

The following table summarizes these derivatization strategies:

| Reaction Type | Reagents | Functional Group Introduced |

| Amidation | Carboxylic acids, acid chlorides, anhydrides | Amide |

| Alkylation | Alkyl halides | Alkyl, Arylalkyl |

| Acylation | Acid chlorides, anhydrides | Acyl |

Cross-Coupling Reactions and Covalent Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful tool for forming carbon-nitrogen bonds. This methodology can be employed to couple the aminomethyl group with aryl or heteroaryl halides, significantly expanding the structural diversity of the resulting derivatives. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Covalent functionalization strategies can also be employed to attach the 4-(aminomethyl)pyrimidin-2-amine (B3168498) moiety to larger molecules or solid supports. This can be achieved through the formation of stable covalent bonds, for example, by reacting the aminomethyl group with activated esters or isothiocyanates on the target molecule.

Pyrimidine Ring Functionalization and Site-Selective Modifications

The pyrimidine ring itself is amenable to a range of functionalization reactions, allowing for the introduction of substituents at various positions. The existing amino groups on the ring direct the regioselectivity of these transformations.

Halogenation and Subsequent Cross-Coupling Reactivity

Halogenation of the pyrimidine ring, typically at the 5-position, introduces a versatile handle for subsequent cross-coupling reactions. The electron-rich nature of the 2,4-diaminopyrimidine scaffold facilitates electrophilic aromatic substitution. Selective fluorination of 2-aminopyrimidine (B69317) derivatives has been achieved using reagents like Selectfluor in the presence of a silver salt, yielding 5-fluoro-2-aminopyrimidine derivatives with excellent regioselectivity. rsc.org

Once halogenated, the pyrimidine ring can undergo a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, vinyl, or alkynyl groups at the halogenated position. The reactivity of the halogenated pyrimidine in these couplings is influenced by the nature of the halogen (I > Br > Cl) and the specific reaction conditions. acs.org The Suzuki coupling, in particular, has been extensively used for the arylation of halogenated pyrimidines. acs.orgnih.gov

The general scheme for this two-step functionalization is as follows:

| Step | Reaction | Reagents | Product |

| 1 | Halogenation | Electrophilic halogenating agent (e.g., NBS, Selectfluor) | 5-Halo-4-(aminomethyl)pyrimidin-2-amine |

| 2 | Cross-Coupling | Organoboron, organotin, or terminal alkyne; Pd catalyst | 5-Substituted-4-(aminomethyl)pyrimidin-2-amine |

Nitration and Reduction Strategies on the Heteroaromatic Ring

Nitration of the pyrimidine ring, typically at the 5-position, provides a pathway to introduce a nitro group, which can then be reduced to an amino group. The nitration of aminopyrimidines can be challenging due to the basicity of the amino groups, which can lead to the formation of unreactive ammonium (B1175870) salts in acidic nitrating media. researchgate.net However, under carefully controlled conditions, nitration can be achieved. For instance, the nitration of some 2-substituted 4,6-dihydroxypyrimidines has been shown to yield the corresponding 5,5-dinitro derivatives. researchgate.netnih.gov The nitration of fused pyrimidine derivatives has also been studied, with the concentration of nitric acid influencing the reaction outcome. rsc.org

The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents. wikipedia.org Common methods include catalytic hydrogenation over palladium on carbon or using reducing metals such as iron or tin(II) chloride in acidic media. wikipedia.org This nitro-to-amino conversion provides a valuable route for further derivatization at the 5-position of the pyrimidine ring.

Exploration of Novel Cycloaddition and Annulation Reactions

The pyrimidine ring can participate in cycloaddition and annulation reactions, leading to the formation of fused heterocyclic systems. These reactions offer a powerful strategy for constructing complex polycyclic scaffolds.

Cycloaddition reactions , such as the Diels-Alder reaction, can occur where the pyrimidine ring acts as the diene component. However, pyrimidines are generally unreactive in Diels-Alder cycloadditions under mild conditions. acs.org Activation of the pyrimidine ring is often necessary to facilitate these transformations. acs.org For example, 2-hydrazonylpyrimidines have been shown to undergo intramolecular Diels-Alder reactions upon activation with a trifluoroacetyl group. acs.org

Annulation reactions involve the construction of a new ring fused to the pyrimidine core. wikipedia.org For instance, thieno[2,3-d]pyrimidines can be synthesized through the recyclization of thienyl-tetrazoles with aliphatic amines, which involves the cleavage of the tetrazole ring and annulation of the pyrimidinone core.

Stereoselective Transformations and Chiral Auxiliary Applications

The field of asymmetric synthesis heavily relies on the use of chiral molecules that can influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary can be removed and ideally recycled. Given the presence of two primary amine functionalities, 4-(aminomethyl)pyrimidin-2-amine dihydrochloride (B599025) presents theoretical potential for applications in stereoselective transformations, although specific, direct applications in the literature are not yet extensively documented. The exploration of its utility in this domain is an emerging area of research, primarily centered on its potential derivatization into chiral ligands or its use as a scaffold in asymmetric synthesis.

The potential for 4-(aminomethyl)pyrimidin-2-amine to act as a precursor in stereoselective synthesis is rooted in the reactivity of its amino groups. These groups can be derivatized with chiral reagents to introduce stereogenic centers or can be made to participate in reactions that generate new chiral centers. For instance, 2-aminopyrimidines, the core of the target molecule, are known to serve as structural components in the development of highly efficient chiral organocatalysts. ijpsjournal.com

One documented example of creating a stereogenic center on a related structure involves the reaction of 2-aminopyrimidine with nitrobenzaldehyde derivatives to form stable hemiaminals. mdpi.comnih.gov These hemiaminal products possess a tetrahedral carbon atom that constitutes a stereogenic center. mdpi.comnih.gov While this reaction results in a racemic mixture, it demonstrates the potential of the 2-aminopyrimidine moiety to participate in the formation of new chiral centers.

The following table details the formation of such stable hemiaminals, which crystallize as enantiomeric pairs in a centrosymmetric space group.

| Reactant 1 | Reactant 2 | Resulting Hemiaminal Product | Key Finding |

|---|---|---|---|

| 2-Aminopyrimidine | 2-Nitrobenzaldehyde | (2-Nitrophenyl)(pyrimidin-2-ylamino)methanol | Formation of a stable hemiaminal with a stereogenic center at the carbinol carbon. mdpi.comnih.gov |

| 2-Aminopyrimidine | 4-Nitrobenzaldehyde | (4-Nitrophenyl)(pyrimidin-2-ylamino)methanol | Demonstrates the generality of stable hemiaminal formation with different nitrobenzaldehyde isomers. mdpi.comnih.gov |

| 2-Aminopyrimidine | 2,4-Dinitrobenzaldehyde | (2,4-Dinitrophenyl)(pyrimidin-2-ylamino)methanol | The presence of multiple electron-withdrawing groups contributes to the stability of the hemiaminal. mdpi.comnih.gov |

Beyond the formation of single stereogenic centers, the diamine structure of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride makes it a candidate for development into a bidentate chiral ligand for asymmetric catalysis. By reacting the amino groups with chiral molecules, a C₂-symmetric or, more likely, a non-symmetrical P,N- or N,N-ligand could be synthesized. nih.gov Such ligands are crucial in transition-metal-catalyzed reactions where they can create a chiral environment around the metal center, thereby inducing high enantioselectivity in the products. nih.gov

For example, the primary amino groups could be converted into amides using a chiral carboxylic acid, or they could undergo reductive amination with a chiral aldehyde or ketone. The resulting diastereomeric products could then potentially be separated. Alternatively, the derivatized pyrimidine could act as a ligand in a metal-catalyzed reaction, where the pre-installed chirality would direct the stereochemical course of the transformation.

The following table illustrates hypothetical stereoselective transformations that could be explored with 4-(aminomethyl)pyrimidin-2-amine as a starting material, based on established asymmetric synthesis methodologies.

| Transformation Type | Chiral Reagent/Catalyst | Potential Chiral Product | Rationale/Principle |

|---|---|---|---|

| Diastereoselective Amide Formation | (R)- or (S)-Mandelic Acid | Diastereomeric amides of 4-(aminomethyl)pyrimidin-2-amine | Formation of a covalent bond with a chiral auxiliary allows for the separation of diastereomers and subsequent hydrolysis to obtain enantiomerically enriched amine. |

| Asymmetric Reductive Amination | Prochiral Ketone (e.g., Acetophenone) and a Chiral Catalyst (e.g., Chiral Phosphoric Acid) | Chiral secondary amines | The chiral catalyst creates a stereoselective environment for the reduction of the intermediate imine, leading to an excess of one enantiomer of the product amine. |

| Synthesis of a Chiral Schiff Base Ligand | Chiral Salicylaldehyde derivative | Chiral N,N'-bidentate Schiff base ligand | The resulting chiral ligand could be complexed with various metals (e.g., Cu, Ni, Zn) to catalyze a range of asymmetric reactions, such as cyclopropanation or aldol additions. |

While the direct application of this compound as a chiral auxiliary or in stereoselective transformations is a nascent concept, its structural features provide a strong basis for future research in this area. The development of chiral ligands and catalysts from readily available starting materials is a significant goal in organic synthesis, and this compound represents a potentially valuable, yet underexplored, building block.

Theoretical and Computational Investigations of 4 Aminomethyl Pyrimidin 2 Amine Dihydrochloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of molecules. scirp.org These methods are used to optimize the molecular geometry, determine vibrational frequencies, and calculate various electronic properties that govern the molecule's reactivity and stability. scirp.orgnih.gov For pyrimidine (B1678525) derivatives, such calculations provide a foundational understanding of their chemical behavior. irjweb.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. scirp.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to promote an electron from the ground state to an excited state, facilitating charge transfer. scirp.orgnih.govirjweb.com This charge transfer is often responsible for the bioactivity of a molecule. scirp.org In studies of various pyrimidine derivatives, DFT methods such as B3LYP are commonly used to calculate these energy values. nih.govirjweb.com For instance, analysis of related pyrimidine compounds shows that substitutions on the pyrimidine ring can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. irjweb.comnih.gov

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Reference Context |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 | Demonstrates a significant energy gap, suggesting high stability. irjweb.com |

| 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives | Not specified | Not specified | 3.15 - 3.83 | Shows how different substituents can modulate the energy gap. nih.gov |

| Quinoline (related heterocyclic aromatic) | -6.646 | -1.816 | 4.83 | A lower gap indicates higher potential for charge transfer interaction. scirp.org |

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. thaiscience.infouni-muenchen.de The MEP surface map visualizes the charge distribution around a molecule, using a color-coded scheme to indicate different potential values. researchgate.netmdpi.com

Typically, regions of negative potential, shown in red and yellow, are rich in electrons and are susceptible to electrophilic attack. researchgate.netresearchgate.net These areas often correspond to the location of lone pair electrons on heteroatoms like nitrogen or oxygen. mdpi.com Conversely, regions of positive potential, colored in blue, are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net For substituted pyridines and pyrimidines, MEP analysis can identify the most reactive nitrogen atoms and how their reactivity is influenced by the position of substituents. nih.gov This analysis provides a clear picture of how the molecule will interact with other charged species, which is crucial for understanding intermolecular interactions and reaction mechanisms. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding patterns, including charge delocalization and intramolecular interactions. wisc.eduwikipedia.org By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis can quantify the stability arising from hyperconjugation and charge transfer. nih.govwisc.edu

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. researchgate.net For flexible molecules like 4-(aminomethyl)pyrimidin-2-amine (B3168498), which has rotatable bonds, multiple conformations are possible.

Molecular Dynamics Simulations for Solvent Effects and Interaction Mechanisms

Molecular Dynamics (MD) simulations offer a powerful method for studying the dynamic behavior of molecules over time, particularly their interactions with the surrounding environment, such as a solvent. mdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into structural changes, flexibility, and intermolecular interactions that are not accessible from static models. nih.govresearchgate.net

In Silico Modeling for Structure-Based Design and Ligand-Target Interactions

In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery and design. nih.govnih.gov This technique predicts the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger biological target, typically a protein or enzyme. nih.govresearchgate.net

For 4-(aminomethyl)pyrimidin-2-amine, molecular docking studies can be used to identify potential biological targets and to understand the key interactions that stabilize the ligand-target complex. nih.govresearchgate.net The process involves placing the ligand into the binding site of the target and scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. nih.govmdpi.com The results, often expressed as a binding energy or docking score, help to rank potential drug candidates and provide a structural basis for their activity. nih.gov These studies are instrumental in guiding the synthesis of new derivatives with improved potency and selectivity. nih.govnih.gov

| Compound Type | Biological Target | Binding Energy (kcal/mol) | Reference Context |

|---|---|---|---|

| 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives | PI3-K/mTOR | -10.2 to -10.7 | Demonstrates strong binding affinity, suggesting potent inhibitory activity. nih.gov |

| 5-Arylethylidene-amino-2-thiopyrimidine-4-one | PLK1 | -7.93 | Shows binding comparable to a known inhibitor, indicating potential as an anticancer agent. mdpi.com |

| 2-Aminopyrimidine (B69317) derivatives | β-Glucuronidase | Not specified | Docking was used to predict binding modes and explain inhibitory activity. nih.govresearchgate.net |

Advanced Spectroscopic and Crystallographic Research on 4 Aminomethyl Pyrimidin 2 Amine Dihydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of molecules in solution. For 4-(aminomethyl)pyrimidin-2-amine (B3168498) dihydrochloride (B599025), both ¹H and ¹³C NMR would provide definitive evidence for the covalent structure and the sites of protonation.

In the dihydrochloride form, the two most basic nitrogen atoms—one of the ring nitrogens and the exocyclic aminomethyl group—are expected to be protonated. This protonation significantly influences the electronic environment of the molecule, leading to characteristic downfield shifts for nearby protons and carbons compared to the free base.

¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct signals for the pyrimidine (B1678525) ring protons, the methylene (B1212753) (-CH₂) protons, and the protons on the nitrogen atoms. The ring protons, H-5 and H-6, would appear as doublets due to mutual coupling. The methylene protons adjacent to the newly formed ammonium (B1175870) group would likely appear as a singlet, shifted downfield. The protons on the amino group (-NH₂) and the ammonium groups (-NH₃⁺) would be visible, though their signals might be broad and could exchange with solvent protons like D₂O.

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The pyrimidine ring carbons would exhibit chemical shifts typical for heteroaromatic systems, with carbons adjacent to nitrogen atoms being the most deshielded. The methylene carbon (-CH₂) would also be clearly identifiable in the aliphatic region of the spectrum.

Detailed research findings, based on predictive models and data from analogous compounds such as 4-(aminomethyl)pyridine, are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(aminomethyl)pyrimidin-2-amine Dihydrochloride (in D₂O)

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| Ring C-H | C5-H | ~7.2 - 7.5 | Doublet (d) | ~120 - 125 |

| Ring C-H | C6-H | ~8.5 - 8.8 | Doublet (d) | ~155 - 160 |

| Methylene | -CH₂- | ~4.0 - 4.3 | Singlet (s) | ~40 - 45 |

| Ring Carbon | C2 | - | - | ~160 - 165 |

| Ring Carbon | C4 | - | - | ~158 - 162 |

Single Crystal X-ray Diffraction Studies for Precise Molecular Conformation and Packing

Single-crystal X-ray diffraction (SCXRD) offers unparalleled insight into the solid-state structure of a compound, providing precise measurements of bond lengths, bond angles, and torsional angles. This technique would unambiguously determine the molecular conformation and the intricate network of intermolecular interactions in the crystal lattice of this compound.

While a crystal structure for this specific compound is not publicly available, analysis of related aminopyrimidine hydrochlorides allows for a detailed prediction of its solid-state characteristics. The analysis would confirm the sites of protonation, revealing which of the three ring nitrogens and two exocyclic amino groups act as Brønsted-Lowry bases. The resulting cationic molecule would adopt a conformation influenced by steric and electronic factors.

Crucially, SCXRD would elucidate the extensive hydrogen-bonding network. It is expected that the ammonium protons (-NH₃⁺) and the protonated ring nitrogen would act as strong hydrogen bond donors, interacting with the chloride counter-ions (Cl⁻). The remaining neutral amino group (-NH₂) could also participate as a hydrogen bond donor. This network of N-H···Cl interactions would be the dominant force governing the crystal packing, defining the supramolecular architecture of the compound in the solid state.

Table 2: Predicted Crystallographic and Hydrogen Bonding Parameters

| Parameter | Expected Observation |

|---|---|

| Protonation Sites | Aminomethyl nitrogen and one ring nitrogen (likely N1 or N3) |

| Dominant Intermolecular Interactions | N-H···Cl⁻ hydrogen bonds |

| Typical N-H···Cl Bond Distance | 3.0 - 3.4 Å |

| Molecular Conformation | Planar pyrimidine ring with the aminomethyl group exhibiting some rotational freedom |

Advanced Mass Spectrometry Techniques for Reaction Mechanism Elucidation

Advanced mass spectrometry (MS) techniques, particularly when coupled with tandem mass spectrometry (MS/MS), are powerful tools for confirming molecular weight and elucidating fragmentation pathways, which can be critical for understanding reaction mechanisms and identifying metabolites. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as a protonated molecular ion [M+H]⁺ corresponding to the free base (C₅H₈N₄).

The fragmentation of this ion in the gas phase provides a structural fingerprint. For 4-(aminomethyl)pyrimidin-2-amine, the primary fragmentation pathways are predictable based on the established behavior of amines and heterocyclic systems. sphinxsai.comsapub.orglibretexts.org One of the most common fragmentation routes for molecules with an aminomethyl group is the α-cleavage, which involves the homolytic cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org Another expected pathway involves fragmentation of the pyrimidine ring itself.

A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 125.1) would include:

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond of the aminomethyl group or loss from the 2-amino group, leading to a fragment ion at m/z 108.1.

α-Cleavage: Loss of the CH₂NH₂ radical, though less common for the [M+H]⁺ ion, or more complex rearrangements. A key fragmentation would be the loss of the entire aminomethyl group side chain.

Ring Cleavage: Fragmentation of the pyrimidine ring, often initiated by the loss of HCN or related neutral molecules, leading to a series of smaller fragment ions.

Table 3: Predicted ESI-MS/MS Fragmentation for the [M+H]⁺ Ion of 4-(aminomethyl)pyrimidin-2-amine

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 125.1 | 108.1 | NH₃ | [M+H-NH₃]⁺ |

| 125.1 | 98.1 | HCN | [M+H-HCN]⁺ (from ring) |

| 125.1 | 81.1 | NH₂-C-N | Fragment from ring cleavage |

| 108.1 | 81.1 | HCN | [M+H-NH₃-HCN]⁺ |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule based on its vibrational modes. nih.gov These techniques are highly sensitive to the types of chemical bonds present and their local environment, making them ideal for studying functional groups and intermolecular interactions like hydrogen bonding.

For this compound, the spectra would be rich with information.

N-H Vibrations: The N-H stretching region (typically 3500-3000 cm⁻¹) would be particularly complex. It would feature sharp bands corresponding to the asymmetric and symmetric stretches of the neutral -NH₂ group, alongside broad, strong absorptions at lower wavenumbers characteristic of the protonated ammonium (-NH₃⁺) groups involved in strong hydrogen bonding with the chloride ions. ijirset.com

C-H Vibrations: Aromatic C-H stretching vibrations from the pyrimidine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene (-CH₂) group would be found just below 3000 cm⁻¹.

Fingerprint Region: The region from 1700-600 cm⁻¹ would contain a multitude of bands. Key vibrations include C=N and C=C stretching modes of the pyrimidine ring (approx. 1650-1450 cm⁻¹), N-H bending (scissoring) vibrations for both -NH₂ and -NH₃⁺ groups (approx. 1650-1500 cm⁻¹), and CH₂ bending modes (approx. 1450 cm⁻¹). nih.govijirset.com

The complementary nature of FTIR and Raman is beneficial. Vibrations that involve a significant change in dipole moment (like N-H and C=N stretches) are typically strong in the FTIR spectrum, while vibrations involving a change in polarizability (like symmetric ring breathing modes) are often strong in the Raman spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies (FTIR/Raman)

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | -NH₂ | 3450 - 3300 | Medium |

| N-H Stretch (broad) | -NH₃⁺ (H-bonded) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (aromatic) | Pyrimidine Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (aliphatic) | -CH₂- | 2980 - 2850 | Medium |

| N-H Bend | -NH₂ and -NH₃⁺ | 1650 - 1550 | Strong |

| C=N and C=C Ring Stretch | Pyrimidine Ring | 1600 - 1450 | Strong-Medium |

Applications in Chemical Synthesis and Materials Science Research

Role as a Key Synthetic Building Block in Organic Synthesis

4-(Aminomethyl)pyrimidin-2-amine (B3168498) dihydrochloride (B599025) is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. The presence of a primary aliphatic amine (the aminomethyl group) and a primary aromatic amine (the 2-amino group) on the pyrimidine (B1678525) core provides two reactive sites for a variety of chemical transformations. This dual functionality allows for the construction of complex molecular architectures and diverse heterocyclic systems. The pyrimidine ring itself is a key structural motif in many biologically active compounds, making this compound an attractive starting material for medicinal chemistry and drug discovery programs. nih.gov

The reactivity of the two amino groups is differentiated by their electronic nature. The 2-amino group is part of an amido-like system within the pyrimidine ring, which influences its nucleophilicity. In contrast, the aminomethyl group is a more standard alkylamine. This difference in reactivity can be exploited to achieve selective functionalization at one of the two sites, enabling the stepwise construction of more elaborate molecules.

Precursor in the Synthesis of Complex Natural Product Analogs

While direct examples of the use of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride in the total synthesis of natural products are not extensively documented in publicly available literature, the pyrimidine core is a fundamental component of numerous natural products, particularly nucleoside antibiotics and other biologically active metabolites. researchgate.net The structural features of 4-(aminomethyl)pyrimidin-2-amine suggest its potential as a precursor for the synthesis of analogs of these natural products.

Intermediate in the Development of Diverse Heterocyclic Scaffolds

The aminopyrimidine framework of this compound is a valuable platform for the construction of a wide array of more complex heterocyclic scaffolds. The two amino groups can participate in various cyclization reactions to form fused ring systems. For example, pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines can be synthesized through the cyclocondensation of appropriately functionalized pyrimidines.

The general synthetic utility of aminopyrimidines in creating fused heterocyclic systems is well-established. nih.govrsc.org For instance, the reaction of an aminopyrimidine with a suitable three-carbon electrophile can lead to the formation of a fused six-membered ring, as seen in the synthesis of various pyridopyrimidines. The specific arrangement of functional groups in 4-(aminomethyl)pyrimidin-2-amine offers unique possibilities for the regioselective synthesis of such fused systems.

Below is a table summarizing the potential applications of this compound as a synthetic intermediate.

| Target Heterocyclic Scaffold | Potential Synthetic Strategy |

| Fused Pyrazoles | Cyclization with a 1,3-dielectrophile |

| Fused Pyridines | Condensation with a β-dicarbonyl compound or equivalent |

| Fused Imidazoles | Reaction with a one-carbon electrophile followed by cyclization |

| Macrocycles | Use as a difunctional monomer in macrocyclization reactions |

Development of Ligands for Metal Coordination Chemistry

Amino-substituted pyrimidines are effective ligands for the coordination of metal ions. The nitrogen atoms of the pyrimidine ring and the exocyclic amino groups can act as Lewis basic sites to bind to a metal center. Research on similar aminopyrimidyl ligands, such as 2-amino-4-methylpyrimidine (B85506) and 2-amino-4,6-dimethylpyrimidine, has demonstrated their ability to form coordination complexes with silver(I) ions. sciencenet.cn These complexes can exhibit diverse structures, including two-dimensional and three-dimensional frameworks, depending on the coordination geometry of the metal ion and the nature of any ancillary ligands. sciencenet.cn

Based on these precedents, 4-(aminomethyl)pyrimidin-2-amine is expected to be a competent ligand for a variety of metal ions. The presence of three potential coordination sites (the two ring nitrogens and the two exocyclic amino groups) suggests that it could act as a multidentate ligand, potentially bridging multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs). The flexibility of the aminomethyl group could allow for the formation of stable chelate rings with a metal ion. The specific coordination mode would likely depend on the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Utility in Catalysis and Reaction Methodology Development

While direct catalytic applications of this compound have not been extensively reported, the broader class of pyrimidine-containing molecules has shown promise in the field of catalysis. For example, a silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol has been successfully employed as a heterogeneous catalyst for the asymmetric Hantzsch synthesis of polyhydroquinolines. nih.gov This demonstrates that pyrimidine-based ligands can be used to create catalytically active metal complexes.

Given its coordinating ability, 4-(aminomethyl)pyrimidin-2-amine could serve as a ligand for the development of novel homogeneous or heterogeneous catalysts. The pyrimidine scaffold can be readily modified to tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. Furthermore, the presence of the amino groups allows for the immobilization of the molecule onto a solid support, which could facilitate catalyst recovery and reuse.

Integration into Novel Polymeric Architectures and Functional Materials

The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. The two amino groups can react with difunctional electrophiles, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The incorporation of the rigid, heteroaromatic pyrimidine ring into the polymer backbone would be expected to influence the material's thermal and mechanical properties.

The inclusion of amine functionalities is a valuable strategy for creating functional polymers capable of conjugating or complexing with other molecules. rsc.org Polymers incorporating the 4-(aminomethyl)pyrimidin-2-amine moiety could find applications in areas such as drug delivery, where the amino groups could be used to attach therapeutic agents, or in materials science, where the pyrimidine units could impart specific optical or electronic properties.

Future Directions and Emerging Research Avenues for 4 Aminomethyl Pyrimidin 2 Amine Dihydrochloride

Advanced Automation and High-Throughput Screening in Synthetic Chemistry

The evolution of synthetic chemistry is increasingly driven by automation and high-throughput screening (HTS), technologies that promise to accelerate the discovery of novel therapeutic agents. For derivatives of 4-(aminomethyl)pyrimidin-2-amine (B3168498) dihydrochloride (B599025), these platforms offer a method to rapidly generate extensive libraries of analogues. By systematically modifying the core pyrimidine (B1678525) structure, researchers can explore a vast chemical space to identify compounds with enhanced biological activity.

HTS allows for the parallel testing of thousands of compounds against specific biological targets. youtube.com For instance, novel pyrimidine derivatives have been successfully identified as potent inhibitors of various enzymes and cellular pathways through HTS campaigns. researchgate.netacs.org A notable HTS campaign involving 154,500 compounds led to the discovery of 2-sulfonyl/sulfonamide pyrimidine derivatives as covalent inhibitors of WRN helicase activity. acs.org Similarly, an unbiased, cell-based phenotypic screen of 200,000 small molecules identified a 4,6-disubstituted pyrimidine as a good inhibitor of the HSF-1 stress pathway. researchgate.net This approach enables the efficient identification of structure-activity relationships (SAR), guiding the optimization of lead compounds.

Table 1: Examples of Pyrimidine Derivatives Identified Through High-Throughput Screening (HTS)

| Compound Class | Screening Method | Number of Compounds Screened | Identified Activity | Reference |

|---|---|---|---|---|

| 2-Sulfonyl/sulfonamide pyrimidines | Multiplexed assay (exonuclease, ATPase, helicase) | >154,500 | Covalent inhibitors of WRN helicase | acs.org |

| 4,6-disubstituted pyrimidines | Unbiased cell-based phenotypic screen | 200,000 | Inhibitors of Heat Shock Factor 1 (HSF1) | researchgate.net |

The integration of automated synthesis with HTS creates a closed-loop system where data from screening assays can directly inform the design and synthesis of the next generation of molecules, significantly shortening the drug discovery cycle.

Integration of Machine Learning and Artificial Intelligence for Compound Design and Synthesis Prediction

Table 2: Applications of AI/ML in Pyrimidine-Related Drug Discovery

| AI/ML Application | Description | Potential Impact on 4-(aminomethyl)pyrimidin-2-amine Research | Reference |

|---|---|---|---|

| Synthesis Prediction | Predicts optimal reaction conditions and outcomes for chemical transformations like C-H activation and borylation. | Streamline the synthesis of novel derivatives by reducing experimental optimization. | scitechdaily.comdigitellinc.comresearchgate.net |

| De Novo Drug Design | Generates novel molecular structures with desired pharmacokinetic and pharmacodynamic properties. | Design new pyrimidine-based compounds with improved efficacy and target specificity. | harvard.edunih.govnih.gov |

Exploration of Novel Bio-orthogonal Reaction Chemistries

Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov This field provides powerful tools for studying biomolecules in their natural environment. researchgate.netwebsite-files.com The structure of 4-(aminomethyl)pyrimidin-2-amine dihydrochloride, with its reactive aminomethyl and amine groups, is well-suited for modification with bio-orthogonal handles.

By attaching a chemical reporter, such as an azide (B81097) or a strained alkyne, to the pyrimidine core, researchers could create probes for a variety of applications. These functionalized molecules could be used to track the compound's distribution in cells, identify its binding partners, or visualize its engagement with a specific target in real-time. Key bio-orthogonal reactions include the Staudinger ligation between azides and phosphines, and various forms of "click chemistry," such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.govwebsite-files.com Applying these chemistries would enable detailed mechanistic studies that are currently beyond the reach of traditional methods. nih.gov

Expansion into Uncharted Biological Target Classes for Mechanistic Elucidation (In Vitro/Cellular)

The pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, as its derivatives have been shown to interact with a wide array of biological targets. mdpi.comnih.gov While research has focused on established target classes like kinases and metabolic enzymes, there is vast potential in screening derivatives of this compound against less-explored or entirely novel target classes.

Pyrimidine-based compounds have demonstrated activity as inhibitors of protein kinases such as PIM-1, EGFR, VEGFR-2, and HER-2, which are crucial in cancer cell proliferation and survival. nih.govmdpi.comrsc.org Additionally, the pyrimidine metabolism pathway itself is a validated target in cancer therapy. frontiersin.orgcreative-proteomics.com Enzymes within this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH), are essential for the synthesis of nucleotides required for rapidly dividing cells. creative-proteomics.comwikipedia.org

Future research could involve screening libraries derived from 4-(aminomethyl)pyrimidin-2-amine against emerging target families, such as epigenetic modifiers, components of the protein degradation machinery (e.g., E3 ligases), or novel allosteric sites on well-known proteins. Unbiased phenotypic screens could also reveal unexpected activities and cellular pathways modulated by these compounds, opening up new therapeutic indications.

Table 3: Selected Biological Targets of Pyrimidine Derivatives

| Target Class | Specific Example | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | PIM-1 Kinase | Cancer | rsc.org |

| EGFR, VEGFR-2, HER-2 | Cancer | nih.govmdpi.com | |

| Metabolic Enzymes | Dihydroorotate Dehydrogenase (DHODH) | Cancer, Immunology | frontiersin.org |

Development of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Biological Interaction Studies

Understanding the dynamics of chemical reactions and molecular interactions is fundamental to developing new drugs. Advanced spectroscopic techniques are providing unprecedented insights into these processes. For the synthesis and study of 4-(aminomethyl)pyrimidin-2-amine derivatives, methods like real-time 2D NMR spectroscopy can elucidate complex reaction mechanisms as they occur. nih.gov This allows for precise optimization of reaction conditions and can reveal transient intermediates that are key to understanding the synthetic pathway.

In the study of biological interactions, techniques such as fluorescence spectroscopy, circular dichroism, and UV-vis absorption spectroscopy are invaluable. acs.orgnih.gov These methods have been used to investigate the binding of pyrimidine derivatives to proteins like human and bovine serum albumin, revealing details about binding affinity, thermodynamics, and the conformational changes induced upon binding. acs.orgnih.gov Such studies are crucial for understanding the pharmacokinetics of a drug candidate. Furthermore, techniques like Raman spectroscopy can probe the weak intermolecular interactions, such as hydrogen bonds, that govern how a molecule like pyrimidine recognizes and binds to its biological target. mst.edu

Table 4: Application of Spectroscopic Techniques to Pyrimidine Research

| Technique | Application | Insights Gained | Reference |

|---|---|---|---|

| Real-Time 2D NMR | Monitoring of pyrimidine synthesis | Elucidation of reaction pathways and intermediate structures. | nih.gov |

| Fluorescence Spectroscopy | Study of pyrimidine-protein binding | Determination of binding affinity, binding sites, and thermodynamic parameters. | acs.orgnih.gov |

| FTIR Spectroscopy | Structural characterization | Identification of characteristic vibrational modes of the pyrimidine ring and functional groups. | vandanapublications.comsciencepublishinggroup.com |

| Raman Spectroscopy | Analysis of intermolecular interactions | Characterization of weak C–H···N hydrogen bonds in crystalline pyrimidine. | mst.edu |

By leveraging these advanced analytical tools, researchers can gain a deeper, more dynamic understanding of the chemical and biological properties of 4-(aminomethyl)pyrimidin-2-amine and its future derivatives.

Table of Compounds Mentioned

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 4-(aminomethyl)pyrimidin-2-amine dihydrochloride?

The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. A common approach includes nucleophilic substitution or condensation reactions using precursors like 4-chloropyrimidine and aminomethyl reagents. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .

- Catalysts : Base catalysts (e.g., triethylamine) facilitate deprotonation and intermediate stabilization .

- Temperature : Reactions are often conducted at 60–80°C to balance kinetics and byproduct formation .

Post-synthesis, the product is treated with HCl to form the dihydrochloride salt. Purity is verified via HPLC (>98%) .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

- NMR : 1H and 13C NMR in D2O resolve protonation states (e.g., amine groups at δ 2.8–3.2 ppm and pyrimidine protons at δ 8.1–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 154.1 (free base) and chloride adducts .

- IR Spectroscopy : N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate functional groups .

Q. What is the solubility profile of this compound, and how is it determined experimentally?

The dihydrochloride salt is freely soluble in water (>100 mg/mL) and methanol but insoluble in non-polar solvents (e.g., hexane). Methodological steps include:

- Gravimetric analysis : Dissolve known weights in solvents at 25°C and measure saturation points .

- UV-Vis spectroscopy : Quantify solubility via absorbance calibration curves at λmax ≈ 260 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound?

Contradictions in bioactivity data (e.g., enzyme inhibition vs. activation) may arise from assay conditions. Strategies include:

- Dose-response studies : Validate activity across concentrations (e.g., 1 nM–100 μM) to identify EC50/IC50 trends .

- Binding assays : Use surface plasmon resonance (SPR) or ITC to measure direct interactions with targets like carboxypeptidase B .

- Pathway analysis : RNA-seq or proteomics can contextualize off-target effects .

Q. What advanced strategies are used to analyze reaction mechanisms during synthesis?

- Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps .

- Isotopic labeling : Use 15N-labeled precursors to track nitrogen incorporation into the pyrimidine ring .

- Computational modeling : DFT calculations predict transition states and optimize reaction pathways .

Q. How does this compound interact with central nervous system (CNS) targets?

Mechanistic studies suggest it modulates neurotransmitter systems:

- Dopamine receptors : Radioligand binding assays (e.g., [3H]spiperidone displacement) show partial agonist activity .

- Ion channels : Patch-clamp electrophysiology reveals inhibition of voltage-gated Ca²⁺ channels in neuronal cells .

- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) assess its half-life and blood-brain barrier penetration .

Q. How to address conflicting data on its reactivity under varying pH conditions?

Contradictory reactivity reports (e.g., hydrolysis vs. stability) require controlled experiments:

- pH titrations : Measure degradation kinetics via HPLC at pH 2–12 to identify stability thresholds .

- Product analysis : LC-MS/MS identifies hydrolysis products (e.g., pyrimidine ring opening at pH >10) .

- Buffer compatibility : Compare reactivity in phosphate vs. Tris buffers to rule out buffer-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.